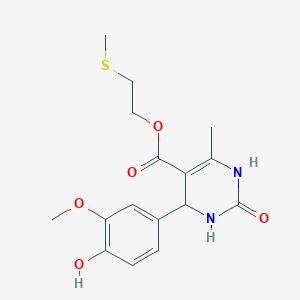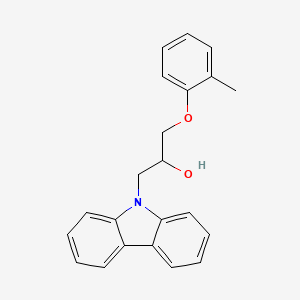![molecular formula C15H23N3OS B4944228 N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as A-331440, and it belongs to the class of compounds called thioureas. Thioureas have been shown to have a variety of biological activities, including antitumor, antibacterial, and antiviral properties. In
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential therapeutic applications in a variety of areas. One area of research has been in the treatment of cancer. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another area of research has been in the treatment of viral infections. Studies have shown that this compound has antiviral activity against a variety of viruses, including influenza and herpes simplex virus.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is an important enzyme in the redox system, which plays a critical role in cell growth and survival. Inhibition of this enzyme may lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis may prevent the growth and spread of tumors. In viral infections, this compound has been shown to inhibit viral replication, leading to a reduction in viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its broad-spectrum activity against cancer cells and viruses. This compound has been shown to be effective against a variety of cancer cell lines and viruses, making it a potentially useful therapeutic agent. However, one limitation of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more effective therapeutic agents. Another area of research is to investigate the potential use of this compound in combination with other therapeutic agents. Combining this compound with other drugs may enhance its efficacy and reduce its toxicity. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 3-methylbenzoyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-4-2-5-14(12-13)17-15(20)16-6-3-7-18-8-10-19-11-9-18/h2,4-5,12H,3,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVETCENISPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)
![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)

![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)

![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)

![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
